Z-Tyr-Lys-Arg-pNA

Protease Assay Yapsin Kluyveromyces lactis

Z-Tyr-Lys-Arg-pNA is the validated chromogenic substrate for measuring subtilisin-type, yapsin, and Kex2 endoprotease activities. Its unique Lys-Arg cleavage site ensures stringent specificity—unlike generic substrates—preventing cross-reactivity in complex biological matrices. Critical for Kluyveromyces lactis strain development, recombinant protein quality control, and high-throughput inhibitor screening. Insisting on this compound guarantees reproducible, publication-grade data. Request a quote for high-purity (≥99%) material with batch-specific COA.

Molecular Formula C35H45N9O8
Molecular Weight 719.8 g/mol
Cat. No. B12387806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Tyr-Lys-Arg-pNA
Molecular FormulaC35H45N9O8
Molecular Weight719.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C35H45N9O8/c36-19-5-4-9-28(32(47)41-29(10-6-20-39-34(37)38)31(46)40-25-13-15-26(16-14-25)44(50)51)42-33(48)30(21-23-11-17-27(45)18-12-23)43-35(49)52-22-24-7-2-1-3-8-24/h1-3,7-8,11-18,28-30,45H,4-6,9-10,19-22,36H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H4,37,38,39)/t28-,29-,30-/m0/s1
InChIKeyWHVWZZIWJGNSBH-DTXPUJKBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Tyr-Lys-Arg-pNA: A Specialized Chromogenic Substrate for Yapsin and Subtilisin-Type Protease Assays


Z-Tyr-Lys-Arg-pNA (CAS 108318-36-1), also referred to as Cbz-Tyr-Lys-Arg-pNA or Z-YKR-pNA, is a synthetic tripeptide chromogenic substrate. It is composed of a Z (benzyloxycarbonyl)-protected Tyr-Lys-Arg peptide sequence C-terminally linked to a para-nitroaniline (pNA) chromophore . Upon enzymatic cleavage of the Arg-pNA amide bond by specific proteases, the pNA moiety is liberated, producing a quantifiable colorimetric signal . This compound is a primary tool for detecting and measuring the activity of subtilisin-type proteases, yapsin family proteases, and the Kex2 endoprotease (kexin) in various biological samples [1].

Why Generic Substitution of Z-Tyr-Lys-Arg-pNA Fails in Yapsin Protease Activity Assays


Generic substitution of Z-Tyr-Lys-Arg-pNA with alternative chromogenic or fluorogenic protease substrates is not scientifically valid due to the compound's stringent enzyme specificity. This substrate is uniquely designed for the active site of yapsin family proteases, which exhibit a strong preference for cleaving after basic amino acid motifs, specifically the Lys-Arg sequence present in this compound [1]. Using a different substrate, such as Z-Arg-Arg-pNA or Z-Phe-Arg-AMC, would target a different subset of proteases, leading to inaccurate or misleading activity measurements . This is particularly critical in complex biological matrices like spent culture medium, where multiple protease families are present [2].

Quantitative Evidence: Validated Use of Z-Tyr-Lys-Arg-pNA in Yapsin Protease Assays


Validated Protocol for Measuring Yapsin Protease Activity in Kluyveromyces lactis Spent Culture Medium

In a published study using a panel of aspartyl protease-deficient Kluyveromyces lactis strains, Z-Tyr-Lys-Arg-pNA was used as the specific substrate to measure yapsin family protease activity in spent culture medium (SCM) [1]. The assay was conducted under defined conditions, and the activity was directly correlated with the presence of the Lys-Arg cleavage motif, which is a well-characterized recognition site for yapsin proteases [1]. The assay successfully quantified the activity attributable to this protease family, demonstrating the substrate's utility in a complex biological background [1].

Protease Assay Yapsin Kluyveromyces lactis

Z-Tyr-Lys-Arg-pNA Demonstrates High Batch-to-Batch Purity (≥95.68%) for Reproducible Assays

Procurement of Z-Tyr-Lys-Arg-pNA from a specific vendor guarantees a high level of peptide purity, verified by HPLC analysis [1]. This level of purity is critical for minimizing variability in enzymatic assays that could arise from impurities or side products. Lower purity grades of similar substrates can introduce contaminants that interfere with protease activity, leading to non-reproducible results [1].

Peptide Purity Quality Control HPLC

Enhanced Solubility Profile of the TFA Salt Form Facilitates Assay Preparation

The 2TFA salt form of Z-Tyr-Lys-Arg-pNA offers significantly improved solubility compared to the free base. The presence of trifluoroacetic acid (TFA) as a counterion enhances solubility in aqueous buffers, which is a common challenge for neutral or hydrophobic peptides . This formulation allows for the preparation of high-concentration stock solutions in DMSO (up to 100 mg/mL) and simplifies dilution into aqueous assay buffers .

Solubility Peptide Formulation Assay Development

Validated Application Scenarios for Z-Tyr-Lys-Arg-pNA in Research and Development


Quantifying Yapsin Protease Activity in Kluyveromyces lactis Strain Engineering

Z-Tyr-Lys-Arg-pNA is a critical tool for researchers engineering Kluyveromyces lactis strains for recombinant protein production. By using this substrate to specifically measure yapsin protease activity in spent culture medium, scientists can accurately assess the effectiveness of protease gene knockouts [1]. This quantitative data is essential for selecting and validating host strains with minimal background protease activity, thereby enhancing the yield and quality of secreted heterologous proteins [1].

In Vitro Characterization of Subtilisin-Type and Yapsin-Like Proteases

This chromogenic substrate is ideally suited for characterizing the enzymatic properties of purified subtilisin-type and yapsin-like proteases . Its use allows for the determination of key kinetic parameters (e.g., Km, Vmax) under defined buffer conditions. This is a fundamental step in understanding enzyme function, screening for potential inhibitors, and developing industrial biocatalysts.

Screening for Modulators of Kex2 Endoprotease (Kexin) Activity

Z-Tyr-Lys-Arg-pNA serves as a reliable substrate for monitoring the activity of the Kex2 endoprotease, a key enzyme in yeast α-factor maturation [2]. This application is particularly relevant in academic and pharmaceutical settings for high-throughput screening of small molecule libraries to identify novel inhibitors or activators of this enzyme, which shares homology with mammalian furin [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Tyr-Lys-Arg-pNA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.